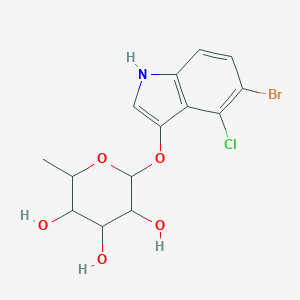![molecular formula C9H13ClO B071691 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 166972-38-9](/img/structure/B71691.png)
2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as norcamphor-2-carbonyl chloride and is a bicyclic compound that contains a carbonyl group. 2.1]heptane-2-carbonyl chloride.
Wirkmechanismus
The mechanism of action of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride involves the formation of a reactive intermediate, which can undergo various reactions. The carbonyl group in the compound is highly reactive and can react with various nucleophiles, such as amines, alcohols, and thiols. The resulting products are often used in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a potent reagent for the preparation of various compounds, and its use in organic synthesis has been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride in lab experiments include its high reactivity and versatility in organic synthesis. However, the compound is highly reactive and can be hazardous to handle. Additionally, its use is limited to organic synthesis and has no known medical applications.
Zukünftige Richtungen
There are several future directions for the research of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride. One area of interest is the development of new synthetic methods that utilize the compound. Additionally, the compound's potential as a chiral auxiliary in asymmetric synthesis could be further explored. Finally, the compound's reactivity and versatility could be leveraged to develop new materials and compounds with unique properties.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research. Its high reactivity and versatility in organic synthesis make it a valuable reagent for the preparation of various compounds. As research on the compound continues, its potential as a chiral auxiliary and in the development of new materials and compounds could be further explored.
Synthesemethoden
The synthesis of 2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride involves the reaction of norcamphor with thionyl chloride. This reaction results in the formation of this compound and hydrogen chloride gas. The chemical reaction is as follows:
Wissenschaftliche Forschungsanwendungen
2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride has been extensively studied for its use in organic synthesis. It is commonly used as a reagent for the preparation of various compounds, including amino acids, peptides, and heterocyclic compounds. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
| 166972-38-9 | |
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
2-methylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
LCAKOBGONCQGOE-UHFFFAOYSA-N |
SMILES |
CC1(CC2CCC1C2)C(=O)Cl |
Kanonische SMILES |
CC1(CC2CCC1C2)C(=O)Cl |
Synonyme |
Bicyclo[2.2.1]heptane-2-carbonyl chloride, 2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



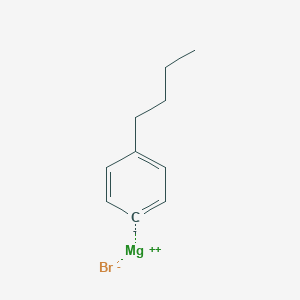
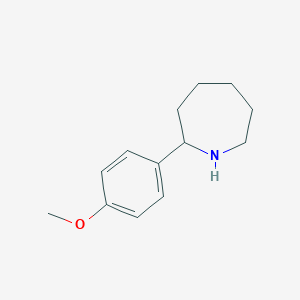
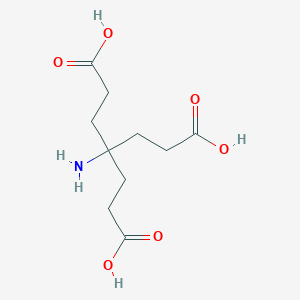
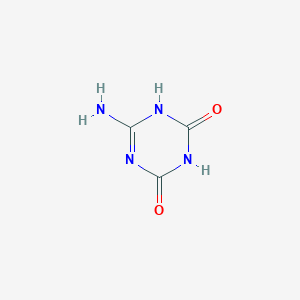
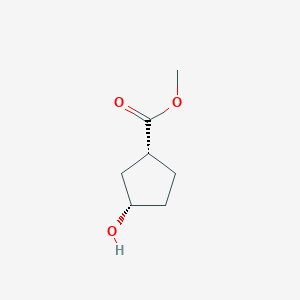
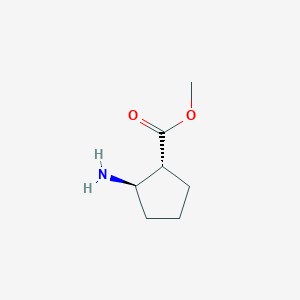
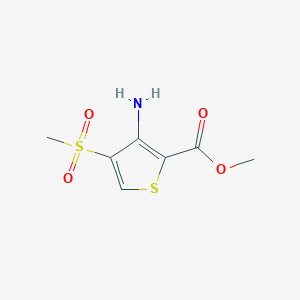
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)
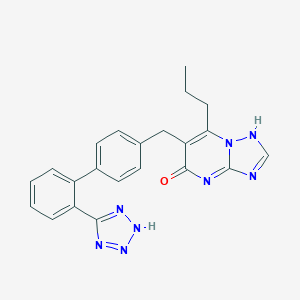
![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)

